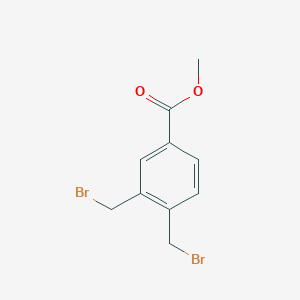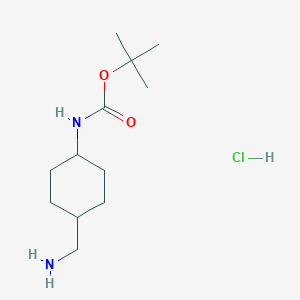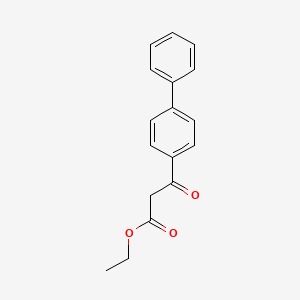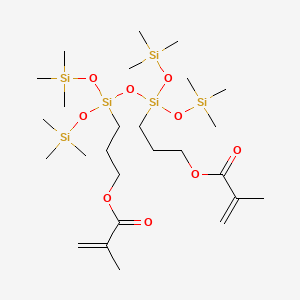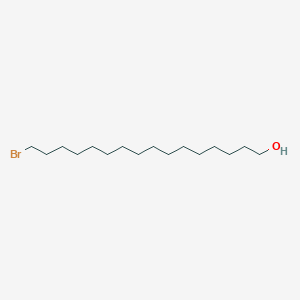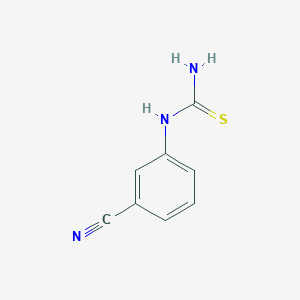
ジ(o-トリル)ホスフィン
概要
説明
Di(o-tolyl)phosphine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .
Synthesis Analysis
Tertiary phosphines, such as Di(o-tolyl)phosphine, are synthesized and reviewed in various publications . The synthesis of new phosphines is classified according to the used synthetic approaches. The data concerning various synthetic approaches to new phosphines are summarized and reviewed .Molecular Structure Analysis
The empirical formula of Di(o-tolyl)phosphine is C14H15P . It contains a total of 31 bonds; 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 phosphane .Chemical Reactions Analysis
Di(o-tolyl)phosphine is involved in various types of reactions such as Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . The O,P-acetals generated from tris (o-tolyl)phosphine underwent efficient substitution reactions with various nucleophiles .Physical And Chemical Properties Analysis
Di(o-tolyl)phosphine has a molecular weight of 214.24 . It is a crystalline powder that is soluble in alcohol and slightly soluble in cold water .科学的研究の応用
均一系触媒
ジ(o-トリル)ホスフィン: は、均一系触媒において広くリガンドとして使用されています。遷移金属と錯体を形成することで、様々な有機変換を促進します。 これらの錯体は、医薬品に不可欠なC-N結合を形成するBuchwald-Hartwigクロスカップリングなどの反応において重要です .
不均一系触媒
不均一系触媒では、ジ(o-トリル)ホスフィンを固体担体に固定化して、反応混合物から容易に回収できる触媒を作製することができます。 この用途は、触媒の分離とリサイクルが経済的および環境的な理由から重要な産業プロセスにおいて特に価値があります .
ナノマテリアルの合成
このホスフィンは、ナノマテリアルの合成における前駆体として役立ちます。 ナノスケールで金属に結合する能力により、電子工学および材料科学で使用される特定の特性を持つナノ粒子の制御された合成に最適な候補となっています .
光学用途
ジ(o-トリル)ホスフィンを含む金属-有機ホスフィン錯体は、調整可能な光学特性を示します。 これらの特性は、太陽電池および光起電力用の新規材料の開発に利用されており、再生可能エネルギー技術の進歩に貢献しています .
医薬品研究
医薬品研究では、ジ(o-トリル)ホスフィンは複雑な分子の合成に関与しています。 キラルリガンドとして作用し、分子に不斉を誘導します。これは、薬物設計と合成において重要な側面です .
農薬開発
この化合物は、農薬の開発にも使用されています。 ホスフィン部分は、様々な生物学的標的に結合することができ、より効果的で環境に優しい新しい殺虫剤や除草剤の開発につながります .
染料合成
ジ(o-トリル)ホスフィン: は、染料の合成において役割を果たします。 染料分子にリン含有基を導入するために使用できます。これは、吸収特性を変化させ、安定性または堅牢性を向上させることができます .
配位化学
配位化学では、ジ(o-トリル)ホスフィンは、金属錯体の結合と構造を研究するために使用されます。 これらの研究は、様々な化学環境における金属の挙動を理解する上で基本的なものであり、新しい反応性の発見につながる可能性があります .
作用機序
Target of Action
Di(o-tolyl)phosphine is primarily used as a ligand in various coupling reactions . It plays a crucial role in the catalysis of these reactions, acting as a bridge between the metal catalyst and the organic substrates .
Mode of Action
The mode of action of Di(o-tolyl)phosphine involves its interaction with metal catalysts and organic substrates in coupling reactions . It binds to the metal catalyst, forming a complex that facilitates the coupling of organic substrates . This interaction results in the formation of new carbon-carbon or carbon-heteroatom bonds .
Biochemical Pathways
Di(o-tolyl)phosphine affects several biochemical pathways, primarily those involved in the formation of carbon-carbon and carbon-heteroatom bonds . These pathways are crucial in organic synthesis, leading to the formation of complex organic molecules from simpler precursors .
Pharmacokinetics
Its solubility in organic solvents suggests that it may have good bioavailability in systems where these solvents are present .
Result of Action
The molecular and cellular effects of Di(o-tolyl)phosphine’s action are primarily seen in the products of the reactions it catalyzes . By facilitating the formation of new bonds, Di(o-tolyl)phosphine enables the synthesis of complex organic molecules from simpler precursors .
Action Environment
The action, efficacy, and stability of Di(o-tolyl)phosphine can be influenced by various environmental factors. For instance, the presence of moisture or oxygen may affect its stability and reactivity . Furthermore, the type of solvent used can also impact the efficiency of the reactions it catalyzes .
Safety and Hazards
将来の方向性
Di(o-tolyl)phosphine is a useful catalyst for C-C and C-N cross-coupling reactions . It is also used in the Heck reaction and Suzuki coupling of propargylic carbonates . The use of Di(o-tolyl)phosphine in these areas continues to be a major driver in the chemistry of traditional P–C-bonded phosphines .
生化学分析
Biochemical Properties
Di(o-tolyl)phosphine plays a significant role in biochemical reactions, particularly as a ligand in catalytic processes. It interacts with various enzymes and proteins, facilitating reactions by stabilizing transition states and enhancing reaction rates. For instance, in the Buchwald-Hartwig cross-coupling reaction, Di(o-tolyl)phosphine forms complexes with palladium, which then interacts with aryl halides and amines to form carbon-nitrogen bonds . This interaction is crucial for the synthesis of many pharmaceuticals and organic compounds.
Cellular Effects
Di(o-tolyl)phosphine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering cellular functions. For example, Di(o-tolyl)phosphine can modulate the activity of enzymes involved in the oxidative stress response, leading to changes in gene expression and cellular metabolism . These effects can have significant implications for cell function and overall cellular health.
Molecular Mechanism
At the molecular level, Di(o-tolyl)phosphine exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions such as palladium and platinum. These complexes can then interact with various substrates, facilitating catalytic reactions. Additionally, Di(o-tolyl)phosphine can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and subsequent alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Di(o-tolyl)phosphine can change over time due to its stability and degradation properties. It has been observed that Di(o-tolyl)phosphine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to air and moisture . This degradation can lead to a decrease in its effectiveness as a ligand and may result in long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Di(o-tolyl)phosphine vary with different dosages in animal models. At low doses, it has been observed to facilitate catalytic reactions without causing significant toxic effects. At high doses, Di(o-tolyl)phosphine can exhibit toxic effects, including respiratory and skin irritation . These adverse effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.
Metabolic Pathways
Di(o-tolyl)phosphine is involved in various metabolic pathways, particularly those related to its role as a ligand in catalytic reactions. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, Di(o-tolyl)phosphine can affect the activity of enzymes involved in the synthesis of organic compounds, thereby altering the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, Di(o-tolyl)phosphine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments. For instance, Di(o-tolyl)phosphine may bind to proteins involved in intracellular transport, facilitating its movement to target sites where it can exert its catalytic effects .
Subcellular Localization
The subcellular localization of Di(o-tolyl)phosphine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize in areas where catalytic reactions occur, such as the cytoplasm and mitochondria . This localization is crucial for its activity and function, as it ensures that Di(o-tolyl)phosphine is present at the sites where it is needed for catalytic processes.
特性
IUPAC Name |
bis(2-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15P/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRVFPPZMPHYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1PC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404638 | |
| Record name | Di(o-tolyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29949-64-2 | |
| Record name | Di(o-tolyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-o-tolylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





